

Commercial Availability and Applications of 6-Nitroindole: A Technical Guide

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Compound of Interest

Compound Name: 6-Nitroindole

Cat. No.: B147325

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of **6-nitroindole**, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Commercial Availability and Suppliers

6-Nitroindole is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale synthetic needs. Below is a summary of representative suppliers and their product specifications.

Supplier	Product Number(s)	Purity	Available Quantities
Chem-Impex	21987	≥ 99% (HPLC)	1g, 5g, 25g, 100g, 250g
Biosynth	FN52496, N-3020	-	25g, 50g (custom and bulk available)
Thermo Scientific Chemicals (Alfa Aesar)	A12927.03, A12927.09	97%	1g, 5g
TCI America	N0402	>98.0% (GC)	1g, 5g
Wolfe Labs	-	-	Custom synthesis
BLD Pharm	-	-	Inquire for details
Adva Tech Group Inc.	SPC-TCI-N0402-5G	-	5g
Ottokemi	N 2068	98%	Inquire for details

Physicochemical Properties

A compilation of key physical and chemical properties of **6-nitroindole** is presented below, gathered from various supplier technical data sheets.

Property	Value
CAS Number	4769-96-4
Molecular Formula	C ₈ H ₆ N ₂ O ₂
Molecular Weight	162.15 g/mol
Appearance	Yellow to orange to brown crystalline powder
Melting Point	137-148 °C
Purity	Typically ≥97%
Solubility	Soluble in organic solvents such as DMSO and DMF.
Storage	Recommended storage at 2-8°C, protected from light.

Synthesis of 6-Nitroindole: An Experimental Protocol

The synthesis of **6-nitroindole** can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a prominent and versatile approach.[\[1\]](#) This method allows for the construction of the indole ring from an appropriately substituted o-nitrotoluene.

Leimgruber-Batcho Indole Synthesis

This two-step procedure involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole.[\[1\]](#) For the synthesis of **6-nitroindole**, the starting material would be 4-methyl-3-nitroaniline, which can be converted to the corresponding o-nitrotoluene derivative.

Step 1: Enamine Formation

- To a solution of the starting o-nitrotoluene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) and pyrrolidine (1.1 equivalents).

- Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which often presents as a deeply colored solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

- Dissolve the crude enamine from the previous step in a solvent mixture, typically methanol/tetrahydrofuran (THF).
- Add a reducing agent. A common and effective system is Raney Nickel (a catalytic amount) and hydrazine hydrate (2-3 equivalents).[1]
- Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
- Monitor the reaction by TLC until the enamine is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure **6-nitroindole**.



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Synthetic workflow for **6-nitroindole** via Leimgruber-Batcho synthesis.

Applications in Drug Discovery and Development

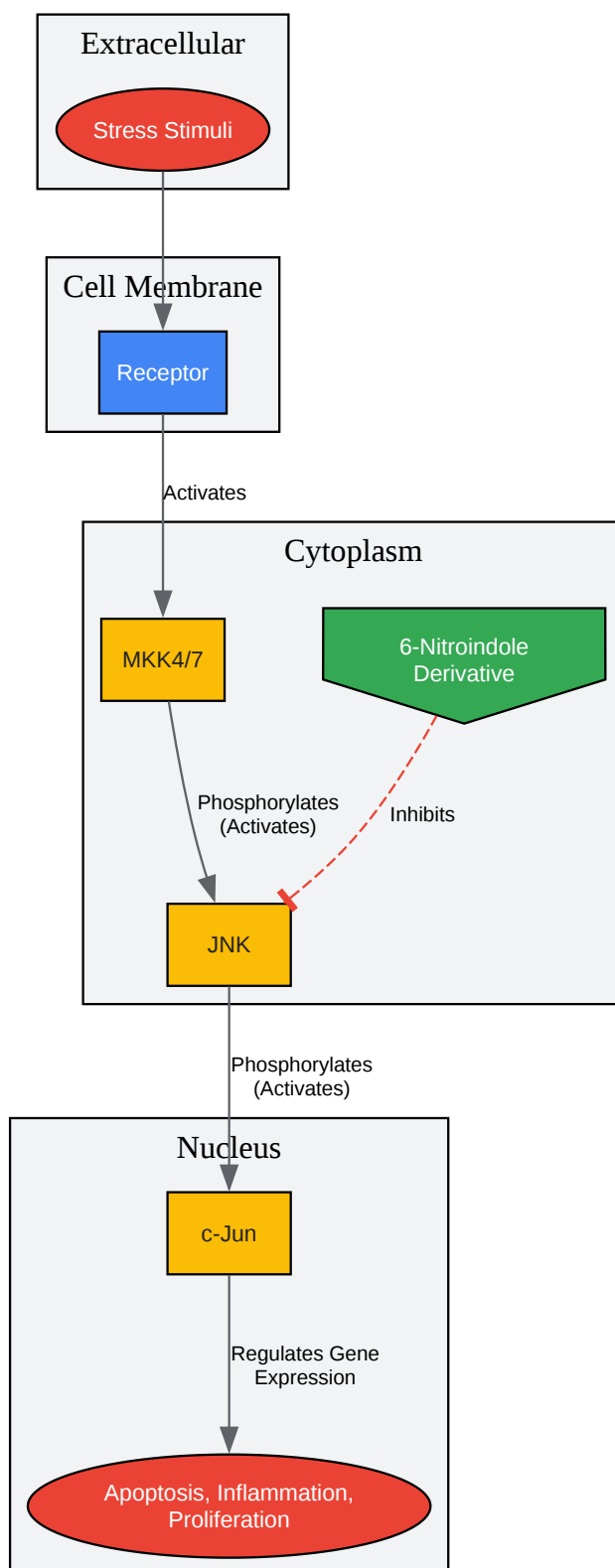
6-Nitroindole serves as a versatile scaffold in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas, particularly as kinase inhibitors.

Inhibition of the c-Jun N-terminal Kinase (JNK) Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.^{[2][3][4]} Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.^{[4][5]}

Indole-based compounds have been identified as potent inhibitors of JNKs.^[2] The indole scaffold can serve as a template for designing small molecules that compete with ATP for the kinase's active site, thereby blocking the downstream signaling cascade. **6-nitroindole** provides a valuable starting point for the synthesis of such inhibitors, where the nitro group can be further functionalized to enhance binding affinity and selectivity.

The diagram below illustrates the JNK signaling pathway and the potential point of intervention for a **6-nitroindole**-based inhibitor.



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The JNK signaling pathway and inhibition by a **6-nitroindole** derivative.

Conclusion

6-Nitroindole is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its utility as a precursor for kinase inhibitors, particularly targeting the JNK signaling pathway, highlights its importance for researchers in oncology and neurodegenerative disease. The synthetic routes to **6-nitroindole** are well-established, allowing for its incorporation into diverse molecular scaffolds.

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